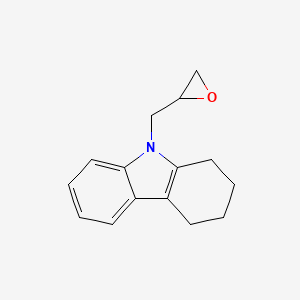

9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“9-(oxiran-2-ylmethyl)-9H-carbazole” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It appears as a white solid .

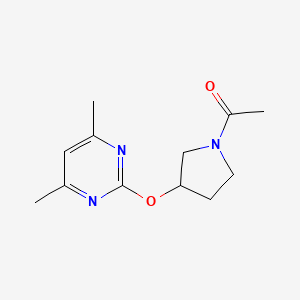

Molecular Structure Analysis

The molecular structure of “9-(oxiran-2-ylmethyl)-9H-carbazole” consists of a carbazole group attached to an oxirane group via a methylene bridge .Physical And Chemical Properties Analysis

“9-(oxiran-2-ylmethyl)-9H-carbazole” has a melting point of 110 °C and a predicted boiling point of 409.7±27.0 °C. Its density is predicted to be 1.25±0.1 g/cm3 .科学的研究の応用

Luminescence Properties and Polymer Concentration : Research on carbazolyl-containing polyethers derived from oxirane monomers, including 9-(oxiran-2-ylmethyl)-9H-carbazole, revealed that these systems exhibit deep blue photoluminescence. The intensity of this luminescence is dependent on the polymer concentration in the solvent tetrahydrofuran (Pisarski et al., 2008).

Cationic Ring-Opening Polymerization : A study on the cationic ring-opening polymerizations of various epoxy monomers bearing a carbazole moiety, including compositions of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, explored their use in bulk polymerizations. These reactions resulted in oligomers with a degree of polymerization ranging from 4-22 (Lazauskaitė et al., 2009).

Co-Oligomers Synthesis and Photosensitivity : Research on the copolymerization of carbazolyl oxiranes with tetrahydrofuran highlighted the reactivity ratios of these comonomers. The study also included findings on the kinetics of copolymerization and the photosensitivity of electrophotographic layers based on these copolymers (Maẑeika et al., 1994).

Photopolymerization Reactivity : Another study focused on a new monomer, 3-[{(oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole (OMEC), investigating its cationic photopolymerization. The study covered the influence of temperature and oxidizing agents on the polymerization rate and conversion limit of OMEC photopolymerization (Šakalytė et al., 2009).

Neuroprotective Bioactivity : Synthesized conjugates of carbazoles and γ-carbolines, obtained from reactions involving 3,6-substituted 9-oxiranylmethylcarbazoles, were studied for their effects on neuronal NMDA receptors, tubulin polymerization, and liver mitochondria functions. This research provides insights into the potential neuroprotective applications of these compounds (Sokolov et al., 2016).

Safety and Hazards

特性

IUPAC Name |

9-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydrocarbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1,3,5,7,11H,2,4,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEFFMHRKFBRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CC4CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)

![Tert-butyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2689093.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)

![(5R,7S)-N-(1-Cyanocyclobutyl)-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2689098.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2689101.png)